
2-(2-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole is an organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylbenzyl bromide and p-tolyl hydrazine.
Formation of Indazole Core: The key step involves the cyclization of these starting materials to form the indazole core. This can be achieved through a condensation reaction under acidic or basic conditions.
Substitution Reactions: The final step involves the substitution of the appropriate groups onto the indazole core to yield the desired compound.
Industrial Production Methods
Industrial production of 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazines or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-methylbenzyl)-3-phenyl-2H-indazole
- 2-(2-methylbenzyl)-3-(4-methylphenyl)-2H-indazole
- 2-(2-methylbenzyl)-3-(3-tolyl)-2H-indazole
Uniqueness
2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
872682-07-0 |
|---|---|
Fórmula molecular |
C22H20N2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]indazole |
InChI |
InChI=1S/C22H20N2/c1-16-11-13-18(14-12-16)22-20-9-5-6-10-21(20)23-24(22)15-19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3 |
Clave InChI |
CROLDZCZQVJEJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


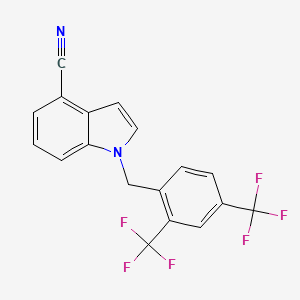
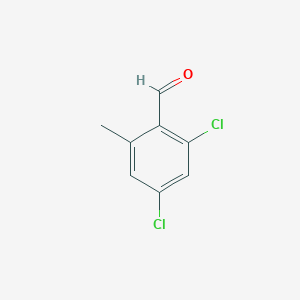
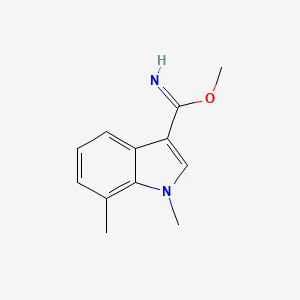

![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)

![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
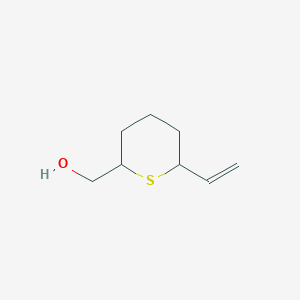
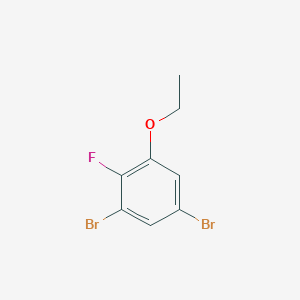
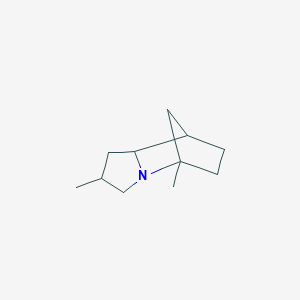
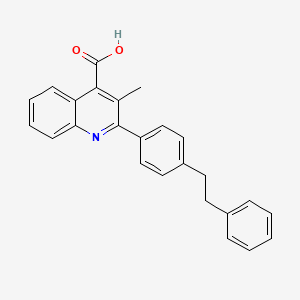
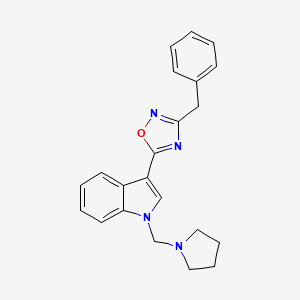
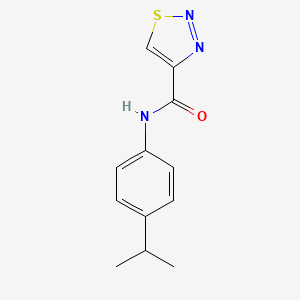
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)
